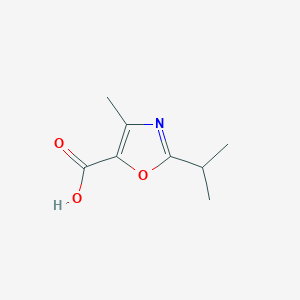

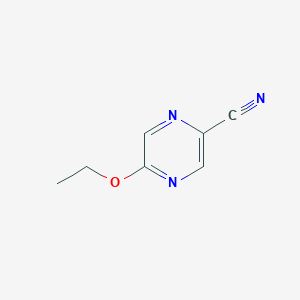

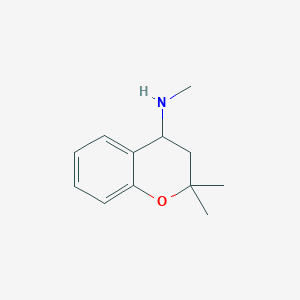

![molecular formula C8H15ClN2O B1490634 1,8-Diazaspiro[4.5]decan-2-one hydrochloride CAS No. 1389313-57-8](/img/structure/B1490634.png)

1,8-Diazaspiro[4.5]decan-2-one hydrochloride

Übersicht

Beschreibung

1,8-Diazaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the CAS Number: 1389313-57-8 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 1,8-diazaspiro[4.5]decan-2-one hydrochloride .

Molecular Structure Analysis

The InChI code for 1,8-Diazaspiro[4.5]decan-2-one hydrochloride is 1S/C8H14N2O.ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;/h9H,1-6H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1,8-Diazaspiro[4.5]decan-2-one hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

RIPK1 Kinase Inhibitor

“1,8-Diazaspiro[4.5]decan-2-one hydrochloride” has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1) in scientific research . RIPK1 plays a key role in necroptosis, a form of programmed lytic cell death, which is an important driver in various inflammatory diseases . Inhibition of RIPK1 kinase activity has shown therapeutic potential in many human diseases .

Anti-Necroptotic Effect

This compound has shown a significant anti-necroptotic effect in a necroptosis model in U937 cells . Necroptosis is a type of cell death that is caused by external factors such as infection, toxins, or trauma .

Structural Optimization for RIPK1 Inhibitors

The compound has been used as a lead compound for further structural optimization of RIPK1 inhibitors . This is important in the development of more effective and specific drugs for the treatment of diseases related to necroptosis .

Selective TYK2/JAK1 Inhibitor

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been described as selective TYK2/JAK1 inhibitors . These inhibitors are important in the treatment of inflammatory bowel disease .

Structural Optimization for TYK2/JAK1 Inhibitors

The compound has been used as a basis for the discovery of superior derivative compounds through the introduction of spirocyclic scaffolds . This is crucial in the development of more effective and specific drugs for the treatment of diseases related to inflammatory bowel disease .

Research Use

“1,8-Diazaspiro[4.5]decan-2-one hydrochloride” is available for research use . This allows scientists to further explore its potential applications and effects in various scientific research fields .

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride are the receptor interaction protein kinase 1 (RIPK1) and the TYK2/JAK1 kinases . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and its inhibition can block the activation of the necroptosis pathway . TYK2/JAK1 kinases are involved in the regulation of immune responses .

Mode of Action

1,8-Diazaspiro[4.5]decan-2-one hydrochloride interacts with its targets by inhibiting their kinase activity . This inhibition blocks the activation of the necroptosis pathway in the case of RIPK1 and regulates the expression of related genes in the case of TYK2/JAK1 .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 . It also influences the immune response by regulating the expression of TYK2/JAK1-regulated genes . The downstream effects include the prevention of programmed cell death and the regulation of immune responses .

Pharmacokinetics

The pharmacokinetic properties of 1,8-Diazaspiro[4It’s known that the compound has excellent metabolic stability

Result of Action

The molecular and cellular effects of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride’s action include the inhibition of necroptosis in cells, demonstrated in a necroptosis model in U937 cells . It also has an anti-inflammatory effect, mediated by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,8-Diazaspiro[4It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could affect its stability.

Eigenschaften

IUPAC Name |

1,8-diazaspiro[4.5]decan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;/h9H,1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRICLOKLOIFZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)NC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Diazaspiro[4.5]decan-2-one hydrochloride | |

CAS RN |

1389313-57-8 | |

| Record name | 1,8-Diazaspiro[4.5]decan-2-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

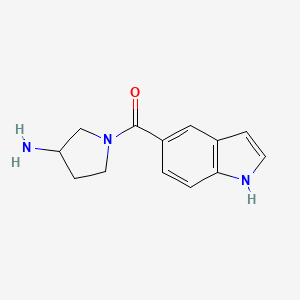

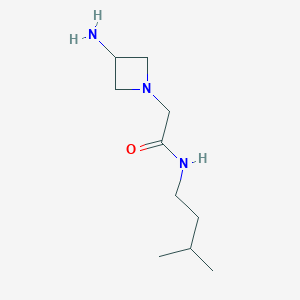

![2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol](/img/structure/B1490554.png)

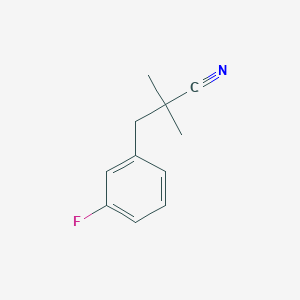

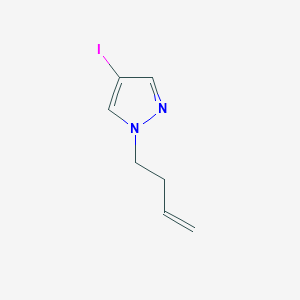

![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)

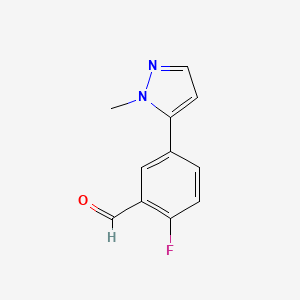

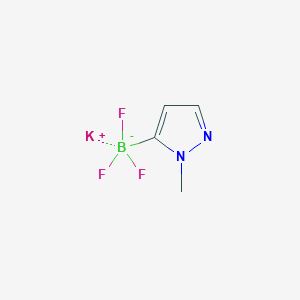

![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)

![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)